N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a hybrid structure combining a thiazole ring and a pyridazinone core. The thiazole moiety adopts a planar conformation with a tert-butyl substituent at the 4-position, while the pyridazinone ring is substituted with a 4-methoxyphenyl group.
Synthesis of such compounds typically follows conventional methods for thiazole derivatives, as seen in analogous studies. For example, substituted benzimidazoles and thiazolidin-4-ones are synthesized via condensation of o-phenylenediamine with aldehydes, followed by cyclization . The tert-butyl group likely enhances steric bulk, influencing molecular interactions, while the methoxyphenyl substituent may modulate electronic properties and solubility.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2,3)16-12-28-19(21-16)22-17(25)11-24-18(26)10-9-15(23-24)13-5-7-14(27-4)8-6-13/h5-10,12H,11H2,1-4H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSQDINVWYHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Acetamide-Linked Heterocycles
*Calculated based on structural formulas.
Key Observations :
- Thiazole vs.
- Substituent Effects: The tert-butyl group increases lipophilicity compared to the hydroxyphenyl () or cyanophenyl () groups, which may influence membrane permeability and target binding .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Substituents
*Predicted using substituent contribution models.
Key Findings :
- LogP and Solubility: The tert-butyl group in the target compound raises LogP compared to hydroxyl or cyano substituents, suggesting reduced solubility but enhanced bioavailability in lipid-rich environments.
- Biological Activity: The pyridazinone core may mimic ATP-binding sites in kinases, whereas benzothiazole trioxo derivatives () show analgesic effects via COX inhibition pathways .
Biological Activity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in various biological applications. This compound features a thiazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its diverse chemical properties and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the tert-butyl group enhances its lipophilicity, which can influence its pharmacokinetics and biological activity. The compound's structure allows for potential interactions with various biological targets, making it a subject of interest for medicinal chemistry.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiazole and pyridazine possess anticancer properties. For instance, compounds with similar structural features have been evaluated for their ability to inhibit tumor growth in various cancer models. A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human leukemia cells, suggesting a mechanism involving apoptosis induction .
- Anti-inflammatory Effects : The compound's structural components may also confer anti-inflammatory properties. Research has indicated that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against various pathogens. The thiazole ring is known for its role in enhancing the antimicrobial efficacy of related compounds.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The compound's ability to form hydrogen bonds and hydrophobic interactions may influence the activity of these targets, leading to modulation of cellular processes.
Case Studies
- Anticancer Efficacy : A study investigating novel thioxothiazolidin derivatives demonstrated significant anticancer effects against transplantable mouse tumors. The results indicated that structural modifications could enhance the efficacy of thiazole-containing compounds .
- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxicity of thiazole derivatives against human leukemia cells. The findings highlighted the importance of specific structural features in determining the compound's ability to induce apoptosis .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
